Diethyl 4-amino-2,6-dimethylisophthalate

Description

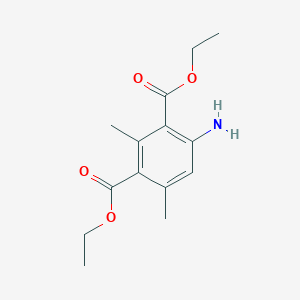

Diethyl 4-amino-2,6-dimethylisophthalate (CAS: 75410-03-6) is an aromatic ester derivative with a molecular formula of C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol. Structurally, it features an isophthalate backbone substituted with amino (-NH₂) and methyl (-CH₃) groups at the 4-, 2-, and 6-positions, respectively, and ethyl ester groups at the 1- and 3-positions (Figure 1). This compound is primarily utilized in research and development settings, particularly in organic synthesis and pharmaceutical intermediate preparation. Suppliers such as Shanghai Danfan Network Science & Technology Co., Ltd. list it under synonyms like 1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate, though nomenclature variations may exist depending on ester group positioning .

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.30 g/mol |

IUPAC Name |

diethyl 4-amino-2,6-dimethylbenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C14H19NO4/c1-5-18-13(16)11-8(3)7-10(15)12(9(11)4)14(17)19-6-2/h7H,5-6,15H2,1-4H3 |

InChI Key |

WPPVALLBPRVSON-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1C)N)C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-amino-2,6-dimethylisophthalate typically involves multiple steps. One common method starts with the diethyl ester of acetonedicarboxylic acid. This compound undergoes cyclization with isonitrosoacetylacetone to form a substituted nitrosophenol, which is then hydrogenated to produce this compound . The overall yield of this method is significantly higher compared to traditional methods, making it more efficient and safer.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are optimized to ensure high yields and purity of the final product. The use of advanced catalysts and controlled reaction conditions helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-amino-2,6-dimethylisophthalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

Substitution: The amino group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium dithionite is often used as a reducing agent.

Substitution: Reagents such as sulfonyl chlorides are used for sulfonylation reactions.

Major Products Formed

The major products formed from these reactions include sulfonylated derivatives, which have potential antimicrobial properties .

Scientific Research Applications

Diethyl 4-amino-2,6-dimethylisophthalate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: The compound is studied for its potential antimicrobial properties.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 4-amino-2,6-dimethylisophthalate involves its interaction with specific molecular targets and pathways. The amino group in the compound plays a crucial role in its biological activity. For example, in antimicrobial applications, the compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To evaluate the uniqueness of diethyl 4-amino-2,6-dimethylisophthalate, we compare it with three analogous compounds:

4-Amino-2,2,6,6-Tetramethylpiperidine (ST-2724)

- CAS : 36768-62-4

- Molecular Formula : C₉H₂₀N₂

- Molecular Weight : 156.3 g/mol

- Key Differences: Structure: ST-2724 is a piperidine derivative with four methyl groups and an amino group, lacking the aromatic ester functionality of this compound. Hazards: ST-2724 exhibits acute oral toxicity (Category 4), skin corrosion (Category 1A), and aquatic toxicity (Category 3), requiring stringent personal protective equipment (PPE) during handling . Applications: Primarily used as a laboratory chemical, unlike the phthalate-based intermediates like this compound .

1-Ethyl 3-Methyl 4-Amino-2,6-Dimethylisophthalate (CAS: 75410-03-6)

- Molecular Formula: C₁₃H₁₇NO₄

- Molecular Weight : 251.28 g/mol

- Key Differences: Ester Groups: This positional isomer substitutes ethyl and methyl groups at the 1- and 3-positions, respectively, whereas this compound has two ethyl esters.

4,4’-Methylenedi-2,6-Xylenol

- CAS: Not explicitly provided (referenced via ECHA)

- Key Differences: Structure: A phenolic compound with methylene-linked aromatic rings, lacking ester and amino groups. Regulatory Status: Classified under ECHA’s Substance of Very High Concern (SVHC) due to endocrine-disrupting properties, unlike this compound, which lacks such regulatory flags .

Comparative Data Table

| Property | This compound | 4-Amino-2,2,6,6-Tetramethylpiperidine (ST-2724) | 1-Ethyl 3-Methyl 4-Amino-2,6-Dimethylisophthalate |

|---|---|---|---|

| CAS | 75410-03-6 | 36768-62-4 | 75410-03-6 |

| Molecular Formula | C₁₃H₁₇NO₄ | C₉H₂₀N₂ | C₁₃H₁₇NO₄ |

| Molecular Weight (g/mol) | 251.28 | 156.3 | 251.28 |

| Functional Groups | Aromatic ester, amino, methyl | Piperidine, amino, methyl | Aromatic ester, amino, methyl |

| Hazards | Not explicitly listed | Skin corrosion, acute toxicity, aquatic toxicity | Limited data |

| Primary Use | Pharmaceutical intermediate | Laboratory chemical | Research and development |

| Regulatory Status | No SVHC classification | UN2735, 8 Class | No SVHC classification |

Research Findings and Implications

- Synthetic Utility: this compound’s ester groups enhance its solubility in organic solvents, making it preferable for reactions requiring polar aprotic media compared to phenolic analogs like 4,4’-methylenedi-2,6-xylenol .

- Toxicity Considerations: Unlike ST-2724, which requires rigorous PPE due to acute toxicity, this compound’s hazard profile remains understudied, necessitating precautionary handling .

- Regulatory Gaps: ECHA’s chemical similarity assessments highlight that minor structural changes (e.g., ester group positioning) can significantly alter regulatory categorization, underscoring the need for compound-specific evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.